Cas no 488748-64-7 (N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide)
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z44325367
- 488748-64-7
- N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
- EN300-26584486
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- Inchi: 1S/C21H20F2N2O2/c1-2-3-4-15-5-9-18(10-6-15)25-20(26)17(14-24)13-16-7-11-19(12-8-16)27-21(22)23/h5-13,21H,2-4H2,1H3,(H,25,26)/b17-13-
- InChI Key: LIFZUJBEYWKROI-LGMDPLHJSA-N
- SMILES: FC(OC1C=CC(=CC=1)/C=C(/C#N)\C(NC1C=CC(=CC=1)CCCC)=O)F
Computed Properties
- Exact Mass: 370.14928421g/mol
- Monoisotopic Mass: 370.14928421g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 62.1Ų
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26584486-0.05g |
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
488748-64-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide: A Comprehensive Overview
The compound N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide (CAS No. 488748-64-7) is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in inhibiting key enzymes and its potential as a lead compound in drug discovery.
Structural Analysis
The molecular structure of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is characterized by a conjugated system that includes a cyano group, a difluoromethoxy substituent, and an amide functional group. The presence of these groups contributes to its electronic properties and reactivity. The cyano group acts as an electron-withdrawing group, enhancing the electrophilic character of the molecule, while the difluoromethoxy group introduces steric hindrance and modulates the molecule's solubility and bioavailability. The amide group plays a crucial role in hydrogen bonding, which is essential for interactions with biological targets.
Synthesis and Physical Properties
The synthesis of this compound involves multi-step reactions, typically starting from aromatic aldehydes or ketones. Recent advancements in catalytic methods have improved the yield and purity of the product. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system, making it suitable for applications in optoelectronics.
Biological Activity and Applications
One of the most notable applications of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is its role as an inhibitor of protein kinases, which are key players in various cellular signaling pathways. Recent studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs) with high specificity, making it a promising candidate for anti-cancer therapies. Additionally, this compound has shown potential as an anti-inflammatory agent by modulating the activity of COX-2 enzymes.
In the field of agrochemistry, this compound has been investigated for its pesticidal properties. Its ability to disrupt insect hormone pathways suggests its utility as a growth regulator for pest control. Furthermore, preliminary studies indicate that this compound may possess antioxidant properties, which could be exploited in cosmetic formulations to combat oxidative stress.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding its environmental impact is crucial. Studies on the degradation pathways of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide have shown that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on soil microorganisms and aquatic life.
From a safety perspective, this compound exhibits low acute toxicity in standard animal models. However, prolonged exposure may cause irritation to the eyes and skin. Proper handling procedures and personal protective equipment are recommended during synthesis and application.
Future Directions and Research Opportunities
The versatility of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide opens up numerous avenues for future research. Ongoing studies aim to optimize its pharmacokinetic properties to enhance bioavailability and reduce off-target effects. Additionally, investigations into its use as a building block for advanced materials, such as organic semiconductors, are currently underway.
In conclusion, N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide (CAS No. 488748-64-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in modern chemical research.
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